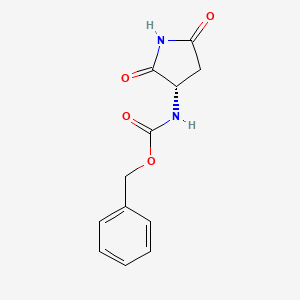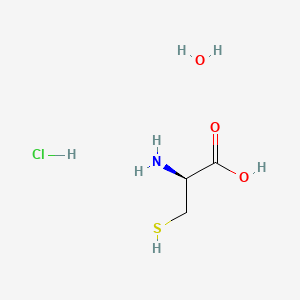
3,5-Dibromo-2,4-dimethoxypyridine
Descripción general
Descripción
“3,5-Dibromo-2,4-dimethoxypyridine” is a chemical compound with the molecular formula C7H7Br2NO2 . It is a pyridine derivative, which is a type of heterocyclic compound. Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyridine derivatives, including “3,5-Dibromo-2,4-dimethoxypyridine”, often involves ring cleavage methodology reactions. For instance, a study reports the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2,4-dimethoxypyridine” can be analyzed using X-ray crystallography. The crystal crystallizes in the monoclinic space group P1 21/c1 .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Dibromo-2,4-dimethoxypyridine” can be diverse, depending on the functional groups present in the molecule. For example, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-2,4-dimethoxypyridine” include its molecular formula (C7H7Br2NO2), average mass (296.944 Da), and monoisotopic mass (294.884338 Da) .
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Molecular Analysis
- Molecular Vibrations and Spectroscopic Analysis : Xavier and Gobinath (2012) conducted a detailed study on the molecular vibrations of 3,5-dibromo-2,4-dimethoxypyridine (DBDMP) using Fourier transform infrared (FT-IR) and FT-Raman spectroscopies. Their research provided valuable information on the vibrational frequencies, harmonic vibrational frequencies, infrared and Raman activities, and thermodynamic properties of DBDMP, making it a valuable contribution to molecular spectroscopy studies (Xavier & Gobinath, 2012).
Synthetic Applications and Chemical Reactions
Suzuki-Miyaura Cross-Coupling Reactions : Błachut, Czarnocki, and Wojtasiewicz (2006) utilized 3,5-dibromo-2,4-dimethoxypyridine in the Suzuki cross-coupling reaction to prepare a series of forensically significant pyridines. This method demonstrates the compound’s utility in the synthesis of complex organic structures, particularly in forensic science (Błachut et al., 2006).
Nitration of Pyridine Derivatives : Research by Hertog, Ammers, and Schukking (2010) and Johnson, Katritzky, and Viney (1967) explored the nitration of derivatives of pyridine N-oxide, including those involving 3,5-dibromo-2,4-dimethoxypyridine. These studies are significant for understanding the chemical behavior and reactivity of substituted pyridines in various reactions, including electrophilic substitution (Hertog et al., 2010); (Johnson et al., 1967).
Crystallographic and Structural Analysis
- Crystallographic Studies : Pugh (2006) and AlDamen and Haddad (2011) provided insights into the crystal structure of 3,5-dibromo-2,4-dimethoxypyridine derivatives. These studies are crucial forunderstanding the molecular geometry and interactions in solid-state physics and materials science. Pugh's research, in particular, examined the crystallization, molecular orientation, and pi-stacking in the solid state of dibromo-dimethylpyridine derivatives, offering a deeper understanding of their structural properties (Pugh, 2006); (AlDamen & Haddad, 2011).
Pharmacological and Biological Research
- Research on Pharmacological Properties : Fossheim et al. (1982) explored the molecular structures and pharmacological activities of calcium channel antagonists derived from pyridine compounds similar to 3,5-dibromo-2,4-dimethoxypyridine. Their findings are significant in medicinal chemistry, particularly in the development of new drugs and therapeutic agents (Fossheim et al., 1982).
Synthesis and Chemical Properties
- Synthesis of Complex Organic Compounds : The synthesis and characterization of complex organic compounds using 3,5-dibromo-2,4-dimethoxypyridine as a precursor or intermediate are explored in various studies. These include the synthesis of polyesters, unsymmetrical osmocenes, and bipyridyl compounds. Such research demonstrates the versatility of 3,5-dibromo-2,4-dimethoxypyridine in organic synthesis and its potential applications in material science and organic chemistry (Sugralina et al., 2018); (Arachchige et al., 2005); (Chen Yu-yan, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-10-7(12-2)5(6)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGGQLMMCFGFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,4-dimethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)








![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)